butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
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Overview
Description
Butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorophenyl group and a benzoate ester makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate typically involves a multi-step process:
Formation of the Dihydropyridine Core: The initial step involves the synthesis of the dihydropyridine core through a Hantzsch reaction. This reaction typically uses an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorophenyl halide and a suitable base to facilitate the substitution.
Amidation: The amido group is introduced through an amidation reaction, where the dihydropyridine intermediate is reacted with an appropriate amine.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the dihydropyridine ring to a hydroxyl group, forming dihydropyridine alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine alcohols.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular processes and signaling pathways.
Pharmacology: Its pharmacokinetic and pharmacodynamic properties are investigated to understand its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Felodipine: A dihydropyridine calcium channel blocker with high vascular selectivity.
Uniqueness
Butyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is unique due to the presence of the chlorophenyl group and the benzoate ester, which may confer distinct pharmacokinetic properties and biological activities compared to other dihydropyridine derivatives. Its specific structure allows for targeted interactions with calcium channels, potentially offering advantages in terms of efficacy and selectivity.
Properties
IUPAC Name |
butyl 4-[[1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c1-2-3-13-31-24(30)18-7-10-21(11-8-18)26-23(29)19-9-12-22(28)27(16-19)15-17-5-4-6-20(25)14-17/h4-12,14,16H,2-3,13,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKVMSMSAJVDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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